Dexamethasone phenylpropionate

Catalog No.
S590700
CAS No.
1879-72-7
M.F
C31H37FO6
M. Wt
524.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone phenylpropionate

CAS Number

1879-72-7

Product Name

Dexamethasone phenylpropionate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate

Molecular Formula

C31H37FO6

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1

InChI Key

CTKMBLPPDDQOSU-JPYVRCQISA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C

Synonyms

dexamethasone 21-phenylpropionate

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C

Dexamethasone phenylpropionate is a synthetic corticosteroid derived from dexamethasone, characterized by the addition of a phenylpropionate ester group at the 21-position. Its chemical formula is C31H37FO6C_{31}H_{37}FO_{6}, and it is recognized for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various medical applications, particularly in treating inflammatory conditions and certain types of cancer.

Corticosteroids like DP act by mimicking the effects of cortisol, a natural hormone involved in various physiological processes, including the inflammatory response []. They bind to glucocorticoid receptors in cells, leading to changes in gene expression that ultimately reduce inflammation and suppress the immune system [].

Corticosteroids are potent drugs with potential side effects, including immunosuppression, increased susceptibility to infections, muscle weakness, and bone disorders []. The specific safety profile of DP compared to other corticosteroids requires further investigation.

Anti-inflammatory properties:

Dexamethasone, the parent compound of dexamethasone phenylpropionate, possesses potent anti-inflammatory properties. Research suggests that dexamethasone phenylpropionate might also exhibit similar anti-inflammatory effects. Studies have investigated its potential to reduce inflammation in various models, including:

  • Rheumatoid arthritis: A study in rats with rheumatoid arthritis found that dexamethasone phenylpropionate suppressed the production of inflammatory mediators, suggesting its potential as a therapeutic option [].
  • Allergic asthma: Another study explored the effects of dexamethasone phenylpropionate in a mouse model of allergic asthma. The results demonstrated its ability to reduce airway inflammation and hyperresponsiveness [].

These studies highlight the potential of dexamethasone phenylpropionate as an anti-inflammatory agent, but further research is needed to confirm its efficacy and safety in various disease models and clinical settings.

Immunosuppression:

Dexamethasone, due to its anti-inflammatory properties, also possesses immunosuppressive effects. Similar to its parent compound, dexamethasone phenylpropionate might exhibit immunosuppressive properties as well. This potential application has been explored in the context of:

  • Organ transplantation: Research suggests that dexamethasone phenylpropionate might be effective in preventing graft rejection after organ transplantation in animals []. However, further investigation is necessary to assess its suitability for clinical use in this setting.

Other potential applications:

Preliminary research has also explored the potential of dexamethasone phenylpropionate in other areas, including:

  • Cancer treatment: Some studies have investigated the potential use of dexamethasone phenylpropionate in combination with other anti-cancer agents []. However, further research is needed to determine its efficacy and safety in cancer treatment.
  • Neurodegenerative diseases: Research suggests that dexamethasone phenylpropionate might have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's disease []. However, much more research is needed in this area to understand its potential therapeutic applications.
Typical of corticosteroids, including:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding dexamethasone and phenylpropionic acid.
  • Oxidation: The compound can be oxidized at specific positions, affecting its biological activity.
  • Reduction: Certain functional groups may undergo reduction, altering its pharmacological properties.

These reactions are essential for understanding the compound's stability and metabolism in biological systems.

Dexamethasone phenylpropionate exhibits significant biological activity through its interaction with glucocorticoid receptors. Upon binding, it modulates gene expression, leading to:

  • Anti-inflammatory effects: Reducing inflammation by inhibiting the release of pro-inflammatory cytokines.
  • Immunosuppressive actions: Suppressing immune responses, which is beneficial in autoimmune disorders.
  • Antiproliferative effects: Inhibiting cell proliferation, making it useful in certain cancer treatments.

The pharmacokinetics of dexamethasone phenylpropionate show a terminal half-life of approximately 25.6 hours in plasma, indicating prolonged action compared to other corticosteroids .

The synthesis of dexamethasone phenylpropionate typically involves the following steps:

  • Starting Materials: Dexamethasone and phenylpropionic acid are used as primary reactants.
  • Esterification Reaction: The carboxylic acid group of phenylpropionic acid reacts with the hydroxyl group of dexamethasone in the presence of a catalyst (often an acid catalyst) to form the ester bond.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical use.

This method allows for efficient production while maintaining the integrity of the steroid structure.

Dexamethasone phenylpropionate is employed in various medical applications:

  • Treatment of Inflammatory Conditions: Used in dermatology for skin disorders such as eczema and psoriasis.
  • Veterinary Medicine: Administered for inflammatory diseases in animals .
  • Cancer Therapy: Utilized as part of treatment regimens for certain malignancies due to its antiproliferative properties.

Its versatility makes it a valuable compound in both human and veterinary medicine.

Studies have shown that dexamethasone phenylpropionate interacts with various biological systems:

  • Drug Interactions: It may interact with other medications that affect liver enzymes involved in drug metabolism, altering its efficacy and safety profile.
  • Biological Pathways: The compound influences multiple signaling pathways related to inflammation and immune response, necessitating careful monitoring during concurrent therapies.

Understanding these interactions is crucial for optimizing treatment protocols.

Similar Compounds

Dexamethasone phenylpropionate shares structural and functional similarities with several other corticosteroids. Here are some notable compounds:

Compound NameKey Features
DexamethasoneA potent anti-inflammatory without esterification.
BetamethasoneSimilar anti-inflammatory effects with a different ester group.
Triamcinolone acetonideAnother corticosteroid used for similar applications but with different pharmacokinetics.
PrednisoloneA widely used corticosteroid with distinct properties compared to dexamethasone derivatives.

Uniqueness

Dexamethasone phenylpropionate's unique feature lies in its esterification at the 21-position, which enhances its lipophilicity and prolongs its action compared to non-esterified forms like dexamethasone. This modification allows for more sustained therapeutic effects, making it particularly useful in clinical settings where long-lasting action is desired.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.5

UNII

5DA773269Q

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1879-72-7

Wikipedia

Dexamethasone phenylpropionate

Dates

Modify: 2024-04-14

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